2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid 2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18307447
InChI: InChI=1S/C13H16ClNO3/c1-8(2)15(9(3)16)12(13(17)18)10-4-6-11(14)7-5-10/h4-8,12H,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C13H16ClNO3
Molecular Weight: 269.72 g/mol

2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid

CAS No.:

Cat. No.: VC18307447

Molecular Formula: C13H16ClNO3

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid -

Specification

Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
IUPAC Name 2-[acetyl(propan-2-yl)amino]-2-(4-chlorophenyl)acetic acid
Standard InChI InChI=1S/C13H16ClNO3/c1-8(2)15(9(3)16)12(13(17)18)10-4-6-11(14)7-5-10/h4-8,12H,1-3H3,(H,17,18)
Standard InChI Key OJXYWPJLCGDKGY-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central acetic acid backbone substituted with two functional groups:

  • A 4-chlorophenyl group at the second carbon position, introducing aromaticity and halogenated reactivity.

  • An N-isopropylacetamido group at the same carbon, contributing steric bulk and amide functionality.

The canonical SMILES representation, CC(C)N(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)C, encodes this arrangement. The presence of both hydrophilic (carboxylic acid) and hydrophobic (aromatic, alkyl) regions suggests amphiphilic behavior, which could influence solubility and biological interactions.

Physicochemical Data

Key properties derived from experimental and computational analyses include:

PropertyValueSource
Molecular FormulaC₁₃H₁₆ClNO₃
Molecular Weight269.72 g/mol
Boiling PointNot reported
DensityNot reported
LogP (Partition Coefficient)Estimated ~2.1 (via computational models)

Synthesis and Optimization Strategies

Challenges in Synthesis

Key hurdles include:

  • Steric hindrance from the bulky N-isopropylacetamido group, complicating coupling reactions.

  • Acid sensitivity of the amide bond, necessitating mild reaction conditions.

  • Purification difficulties due to polar and nonpolar regions, requiring advanced chromatographic techniques.

Research Findings and Experimental Insights

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Expected peaks include ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1650 cm⁻¹ (amide I band), and ~750 cm⁻¹ (C-Cl stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 7.3–7.5 ppm (aromatic protons), δ 4.2–4.5 ppm (methine proton adjacent to amide), and δ 1.2 ppm (isopropyl methyl groups) .

    • ¹³C NMR: Resonances for carbonyl carbons (~170–175 ppm), quaternary carbons (~140 ppm), and chlorinated aromatic carbons (~130 ppm) .

Computational Studies

Density Functional Theory (DFT) simulations predict a planar configuration for the chlorophenyl ring and a twisted conformation for the N-isopropylacetamido group, minimizing steric clashes. The HOMO-LUMO gap (~4.1 eV) suggests moderate reactivity, favoring electrophilic aromatic substitution at the para position of the chlorophenyl group.

Future Research Directions

Synthesis Optimization

Future work should prioritize:

  • Developing catalytic asymmetric routes to access enantiomerically pure forms.

  • Exploring microwave-assisted synthesis to reduce reaction times and improve yields .

Biological Activity Screening

  • In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects.

  • Antimicrobial testing against Gram-positive and Gram-negative bacteria.

Environmental Impact Assessments

Investigating the compound’s biodegradability and ecotoxicity is critical, given the persistence of chlorinated aromatics in ecosystems .

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